molecular formula C9H14N4O2 B13481126 Methyl 2-(cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate

Methyl 2-(cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate

Katalognummer: B13481126
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: YJDQVNRGCCJEJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is a synthetic organic compound that features a cyclopropylamino group and a triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of methyl acrylate with cyclopropylamine under controlled conditions to form an intermediate.

    Cyclization: The intermediate is then subjected to cyclization with 1H-1,2,4-triazole in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of Methyl 2-(cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the cyclopropylamino group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate: Similar structure but lacks the cyclopropylamino group.

    Cyclopropylamine derivatives: Compounds with a cyclopropylamino group but different substituents on the triazole ring.

Uniqueness

Methyl 2-(cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is unique due to the combination of the cyclopropylamino group and the triazole ring, which can confer distinct chemical and biological properties. This combination can enhance the compound’s stability, binding affinity, and specificity for certain targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C9H14N4O2

Molekulargewicht

210.23 g/mol

IUPAC-Name

methyl 2-(cyclopropylamino)-3-(1,2,4-triazol-1-yl)propanoate

InChI

InChI=1S/C9H14N4O2/c1-15-9(14)8(12-7-2-3-7)4-13-6-10-5-11-13/h5-8,12H,2-4H2,1H3

InChI-Schlüssel

YJDQVNRGCCJEJW-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(CN1C=NC=N1)NC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.